N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1798458-99-7
VCID: VC7554505
InChI: InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2
Molecular Formula: C17H21NO3
Molecular Weight: 287.359

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide

CAS No.: 1798458-99-7

Cat. No.: VC7554505

Molecular Formula: C17H21NO3

Molecular Weight: 287.359

* For research use only. Not for human or veterinary use.

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide - 1798458-99-7

Specification

CAS No. 1798458-99-7
Molecular Formula C17H21NO3
Molecular Weight 287.359
IUPAC Name N-[1-(furan-3-yl)propan-2-yl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C17H21NO3/c1-12(2)21-16-6-4-15(5-7-16)17(19)18-13(3)10-14-8-9-20-11-14/h4-9,11-13H,10H2,1-3H3,(H,18,19)
Standard InChI Key UYFSBDWLJDVQAI-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC(C)CC2=COC=C2

Introduction

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the class of amides. It features a furan ring, an isopropoxy group, and a benzamide moiety, which confer potential biological and chemical applications. This compound is of interest in medicinal chemistry and pharmacology due to its unique structural features and potential interactions with biological targets.

Synthesis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the furan and isopropoxy groups. Techniques such as refluxing, stirring under inert atmospheres, and purification through crystallization or chromatography are commonly employed to ensure high yields and purity.

Chemical Reactions and Mechanisms

N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide can participate in various chemical reactions typical for amides and aromatic compounds, such as hydrolysis and oxidation. These reactions often require controlled conditions to optimize yields and minimize side reactions.

Reaction TypeConditionsProducts/Outcomes
HydrolysisAcidic or basic conditionsFormation of carboxylic acid and amine
OxidationPresence of oxidizing agentsOxidation of the furan ring

Biological Activity and Potential Applications

Research suggests that compounds with similar structures to N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamide may interact with serotonin receptors or other neurotransmitter systems, potentially influencing mood regulation or neurological functions. This compound's unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Potential Therapeutic Applications

  • Neurological Disorders: Potential interactions with neurotransmitter systems could lead to applications in treating neurological disorders.

  • Medicinal Chemistry: Its structural features make it a candidate for further pharmacological studies.

Comparison with Similar Compounds

CompoundStructural FeaturesPotential Applications
N-(1-(furan-3-yl)propan-2-yl)-4-isopropoxybenzamideFuran ring, isopropoxy group, benzamide moietyNeurological disorders, medicinal chemistry
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isopropoxybenzamideFuran ring, piperidine moiety, isopropoxybenzamide groupPharmacological studies, potential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator